CYM-5478 Exhibits High Selectivity for S1P2 Over S1P1, S1P3, S1P4, and S1P5 in a TGFα-Shedding Assay
CYM-5478 demonstrates a pronounced selectivity for the S1P2 receptor compared to other S1P receptor subtypes. In a standardized TGFα-shedding assay, its potency (EC50) for activating S1P2 is 119 nM. This is in stark contrast to its effects on S1P1, S1P3, S1P4, and S1P5, where it shows significantly lower potency or no measurable activity [1].
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | S1P2: EC50 = 119 nM |
| Comparator Or Baseline | S1P1: EC50 = 1,690 nM; S1P3: EC50 = 1,950 nM; S1P4: EC50 >10,000 nM; S1P5: EC50 >10,000 nM |
| Quantified Difference | ~14-fold more potent at S1P2 than S1P1; >84-fold more potent at S1P2 than S1P4/S1P5 |
| Conditions | TGFα-shedding assay in vitro |
Why This Matters
This high selectivity profile is the primary scientific justification for choosing CYM-5478 for studies where off-target S1P receptor activation must be minimized.
- [1] CYM-5478 Product Information. MedChemExpress. CAS No.: 870762-83-7. View Source
